4-Bromo-2-chlorobenzenethiol

Description

Significance of Halogenated Thiophenols in Chemical Research

Among the various substituted benzenethiols, halogenated derivatives have garnered considerable attention in chemical research. The presence of one or more halogen atoms on the aromatic ring significantly influences the compound's electronic properties, reactivity, and potential applications. Halogenated thiophenols are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. researchgate.netlookchem.com For instance, they are utilized in the preparation of complex molecules with potential biological activity and in the study of noncovalent interactions, such as halogen bonding. researchgate.netnih.gov The dehalogenation of these compounds on nanoparticle surfaces is also a subject of interest in the field of plasmon-mediated chemistry. aip.orgaip.org

Historical Context of Benzenethiol Chemistry

The study of benzenethiols dates back to the early days of organic chemistry. The simplest member of this class, thiophenol (C₆H₅SH), was among the first aromatic sulfur compounds to be synthesized and characterized. wikipedia.org Early research focused on understanding its fundamental properties, such as its foul odor, acidity, and its propensity to oxidize to diphenyl disulfide. wikipedia.org Over the years, synthetic methods for preparing thiophenols have evolved, from early procedures involving the reduction of benzenesulfonyl chlorides to more sophisticated methods like the Leuckart thiophenol reaction and the Newman–Kwart rearrangement. wikipedia.org The development of these synthetic routes has paved the way for the preparation of a vast library of substituted benzenethiols, including halogenated derivatives, enabling their exploration in various scientific disciplines.

Scope and Research Focus on 4-Bromo-2-chlorobenzenethiol

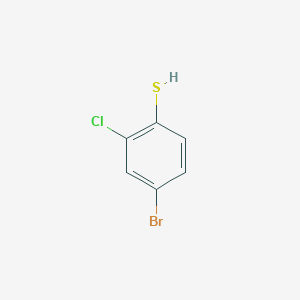

This article focuses specifically on the chemical compound this compound. This particular halogenated thiophenol is characterized by a bromine atom at the para position and a chlorine atom at the ortho position relative to the thiol group. This substitution pattern imparts distinct steric and electronic features that influence its reactivity and make it a valuable intermediate in organic synthesis. For example, it has been used in the synthesis of sulfides that are precursors to more complex molecules with potential applications in medicinal chemistry. acs.orgnih.gov The research focus on this compound primarily revolves around its synthesis, chemical properties, and its utility as a building block in the construction of larger, functionalized molecules.

Chemical Properties and Research Findings of this compound

This compound is a distinct chemical entity with the molecular formula C₆H₄BrClS. fluorochem.co.uk Its structural arrangement, featuring a bromine and a chlorine atom on the benzene (B151609) ring, creates a unique electronic and steric environment that governs its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClS | fluorochem.co.uk |

| Molecular Weight | 223.51 g/mol | fluorochem.co.uk |

| Appearance | Clear Liquid | fluorochem.co.uk |

| Odor | Stench | fluorochem.co.uk |

| Purity | 97% | fluorochem.co.uk |

| CAS Number | 99839-25-5 | fluorochem.co.uk |

This compound is recognized for its ability to participate in various chemical reactions, largely dictated by the reactivity of the thiol group. These reactions include oxidation, where the thiol group can be converted to a disulfide, and nucleophilic substitution reactions. cymitquimica.com

In a notable application, this compound has been utilized in the synthesis of sulfide (B99878) 49 through methylation. This sulfide serves as a crucial intermediate in the preparation of more complex sulfoximine (B86345) derivatives, which have been investigated for their potential allosteric modulator activity on the human dopamine (B1211576) D1 receptor. acs.orgnih.gov This highlights the compound's role as a foundational element in the construction of molecules with potential therapeutic value.

The synthesis of related halogenated thiophenols, such as 4-bromo-3-chlorobenzenethiol, has been achieved from 4-bromo-3-chloroaniline (B1265746) via a diazonium salt intermediate, suggesting a potential synthetic pathway for this compound as well. acs.orgnih.gov The reactivity of halogenated thiophenols is also explored in other contexts, such as their use in Suzuki-Miyaura coupling reactions after appropriate functionalization. acs.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C6H4BrClS |

| Molecular Weight | 223.52 g/mol |

| CAS Number | 99839-25-5 |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)S |

| InChI | InChI=1S/C6H4BrClS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H |

| InChIKey | DOENFIYZEDUWRR-UHFFFAOYSA-N |

Note: Data sourced from PubChem and other chemical databases. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-2-chlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQDBNWKBKWCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601285 | |

| Record name | 4-Bromo-2-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-25-5 | |

| Record name | 4-Bromo-2-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chlorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 4 Bromo 2 Chlorobenzenethiol

Electrophilic and Nucleophilic Reactions Involving the Thiol Group

The thiol group is the most reactive site for many transformations of 4-bromo-2-chlorobenzenethiol, participating in both oxidative and nucleophilic reactions.

Oxidative Coupling to Disulfides

The thiol group of this compound is readily oxidized to form the corresponding disulfide, bis(4-bromo-2-chlorophenyl) disulfide. This transformation is a common and often spontaneous reaction for thiols in the presence of an oxidizing agent. Various methods have been developed for the oxidative coupling of thiols, ranging from the use of simple oxidants like hydrogen peroxide and iodine to more sophisticated catalytic systems. organic-chemistry.orgboisestate.edu

A range of oxidizing agents can be employed for this transformation. For instance, iodine in wet acetonitrile (B52724) has been shown to be an effective system for the oxidative coupling of various thiols to their corresponding disulfides in excellent yields. researchgate.net Another approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as an oxidant, often activated by an acid. biolmolchem.com The reaction generally proceeds under mild conditions and provides the disulfide product in high purity. These methods offer environmentally benign alternatives to heavy metal-based oxidants. biolmolchem.comresearchgate.net

| Oxidizing System | Conditions | Product | Yield |

| Iodine/wet Acetonitrile | Room Temperature | bis(4-bromo-2-chlorophenyl) disulfide | Excellent researchgate.net |

| DMSO/HI | Acidic Conditions | bis(4-bromo-2-chlorophenyl) disulfide | Good to Excellent biolmolchem.com |

| Fe-Non (iron-rich synthetic clay) | Ambient Temperature | bis(4-bromo-2-chlorophenyl) disulfide | High boisestate.edu |

| BrCCl3/Light Irradiation | Mild, Metal-Free | bis(4-bromo-2-chlorophenyl) disulfide | High researchgate.net |

Nucleophilic Additions (e.g., to Unsaturated Systems)

The thiolate anion, formed by the deprotonation of the thiol group of this compound, is a potent nucleophile. It readily participates in nucleophilic addition reactions, most notably the Michael addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org In this reaction, the thiolate adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. masterorganicchemistry.com

The reaction is typically carried out in the presence of a base to generate the thiolate in situ. A wide variety of α,β-unsaturated ketones, esters, nitriles, and nitro compounds can serve as Michael acceptors. masterorganicchemistry.com The resulting adducts are valuable intermediates for the synthesis of more complex molecules. libretexts.org

Table of Michael Acceptors for Reaction with this compound

| Michael Acceptor | Product Type |

| α,β-Unsaturated Ketone | β-Thio-ketone |

| α,β-Unsaturated Ester | β-Thio-ester |

| α,β-Unsaturated Nitrile | β-Thio-nitrile |

| α,β-Unsaturated Nitroalkene | β-Thio-nitroalkane |

Formation of Thioethers and Thioesters

The nucleophilic character of the thiol group allows for the straightforward synthesis of thioethers and thioesters.

Thioethers are typically prepared via the Williamson ether synthesis, where the thiolate of this compound reacts with an alkyl halide in an SN2 reaction. youtube.com Primary and secondary alkyl halides are generally good substrates for this reaction. youtube.com

Thioesters can be synthesized by the acylation of this compound with an acyl chloride or a carboxylic acid anhydride. The reaction is often carried out in the presence of a base to facilitate the formation of the thiolate. Alternatively, coupling agents can be used to promote the reaction between the thiol and a carboxylic acid. organic-chemistry.org

| Reaction Type | Reagents | Product |

| Thioether Synthesis | This compound, Alkyl Halide, Base | 4-Bromo-2-chlorophenyl alkyl sulfide (B99878) |

| Thioester Synthesis | This compound, Acyl Chloride/Anhydride, Base | S-(4-Bromo-2-chlorophenyl) thioester |

| Thioester Synthesis | This compound, Carboxylic Acid, Coupling Agent | S-(4-Bromo-2-chlorophenyl) thioester |

Transformations Involving Halogen Substituents

The bromine and chlorine atoms on the aromatic ring of this compound provide handles for further functionalization through cross-coupling and nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions (e.g., C-C, C-S, C-N Bond Formations)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-sulfur, and carbon-nitrogen bonds at the positions of the halogen atoms. youtube.com Given the general trend in reactivity for aryl halides in these reactions (I > Br > Cl), the bromine atom at the 4-position of this compound is expected to be more reactive than the chlorine atom at the 2-position. This allows for selective functionalization at the C-Br bond.

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. youtube.com

C-S Coupling: Reaction with another thiol to form a diaryl sulfide.

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The choice of reaction conditions can influence the selectivity and yield of the desired product.

Examples of Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd catalyst, ligand, base | Biphenyl derivative |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Diaryl amine derivative |

| C-S Coupling | Thiol | Pd catalyst, ligand, base | Diaryl sulfide derivative |

Nucleophilic Aromatic Substitution Reactions

While generally less reactive towards nucleophilic attack than alkyl halides, the halogen atoms on the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. youtube.comyoutube.com The presence of the thiol group, which can be deprotonated to an electron-donating thiolate, would generally disfavor this reaction. However, under forcing conditions (high temperature and pressure), or if the thiol group is protected, SNAr can occur. youtube.com

The reactivity of the halogens in SNAr reactions is opposite to that in cross-coupling, with fluorine being the most reactive and iodine the least. youtube.com Therefore, the chlorine atom in this compound would be expected to be more susceptible to substitution than the bromine atom, although the electronic effects of the substituents play a significant role. The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. youtube.com

Cyclization and Heterocycle Formation

The reactivity of the thiol group, in conjunction with the halogen substituents on the aromatic ring, makes this compound a versatile precursor for the synthesis of various sulfur-containing heterocyclic systems. These reactions are crucial in medicinal chemistry and materials science, as the resulting heterocyclic scaffolds are often associated with significant biological and physical properties.

Synthesis of Sulfur-Containing Heterocyclic Systems (e.g., Thiazole (B1198619), Benzothiazepin Derivatives)

The strategic placement of the thiol and halogen functionalities on the benzene (B151609) ring of this compound allows for its use in the construction of complex heterocyclic molecules like thiazoles and benzothiazepines.

Benzothiazepine (B8601423) Derivatives:

Benzothiazepines, particularly 1,5-benzothiazepines, are a class of seven-membered heterocyclic compounds with a wide range of pharmacological activities. A common and effective method for their synthesis involves the condensation of a substituted 2-aminobenzenethiol with an α,β-unsaturated carbonyl compound. While this compound itself lacks the required amino group for this specific reaction, its amino-substituted analogue, 2-amino-4-chlorobenzenethiol (B107409), serves as a close structural example to illustrate this synthetic pathway.

The reaction proceeds via a Michael addition of the thiol to the enone system, followed by an intramolecular cyclization and dehydration to form the benzothiazepine ring. For instance, the reaction of 2-amino-4-chlorobenzenethiol with 2-benzylidine-1,3-indanedione yields a 7-chloro-substituted benzothiazepine derivative. scirp.orgscirp.org This reaction highlights a potential synthetic route where this compound could first be functionalized to introduce an amino group ortho to the thiol, and then subjected to cyclization.

Another established route is the reaction of substituted 2-aminobenzenethiols with enolizable ketones, such as chalcones, often catalyzed by an acid like trifluoroacetic acid, to produce 2,5-dihydro-1,5-benzothiazepines. nih.govresearchgate.net These methods underscore the utility of substituted benzenethiols in building the benzothiazepine core, a strategy applicable to derivatives of this compound.

| Reactant A | Reactant B | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Amino-4-chlorobenzenethiol | 2-Benzylidine-1,3-indanedione | 7-Chloro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] Current time information in Bangalore, IN.youtube.comthiazepin-12-one | Acetic acid:isopropyl alcohol (3:2), Room temp., 5 days | 25 | scirp.org |

| 2-Aminothiophenol | 1,3-Substituted-prop-2-en-1-one (Chalcone) | 2,4-Substituted-1,5-benzothiazepine | Zinc acetate, Microwave, 2-3 mins | 60-88 | nih.gov |

| 5-Substituted-2-amino benzenethiols | 1-(4-Bromophenyl)-3-(2-furyl)-2-propenone | 8-Substituted-2,5-dihydro-4-(4-bromophenyl)-2-(2-furyl)-1,5-benzothiazepines | Dry ethanol (B145695), Trifluoroacetic acid | 59-73 | researchgate.net |

Thiazole Derivatives:

Thiazoles are five-membered aromatic heterocycles containing sulfur and nitrogen atoms, which are prevalent in many biologically active compounds. The most common method for thiazole synthesis is the Hantzsch synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide. youtube.comnih.gov

To utilize this compound in a Hantzsch-type synthesis, it would first need to be converted into a corresponding thioamide. However, a more direct approach to incorporate the 4-bromophenyl moiety into a thiazole ring is exemplified by the reaction of 4-bromoacetophenone with thiourea (B124793) in the presence of a catalyst like iodine. This reaction yields 4-(4-bromophenyl)thiazol-2-amine. nih.gov This intermediate can then be further functionalized. For example, it can be reacted with chloroacetyl chloride to produce N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, a precursor for a variety of other derivatives. nih.gov Although this synthesis does not start from this compound, it demonstrates a reliable method for creating a thiazole ring with a bromo-substituted phenyl group, which could be adapted for the 4-bromo-2-chlorophenyl structure.

| Reactant A | Reactant B | Product | Reaction Conditions | Reference |

| p-Bromoacetophenone | Thiourea | 4-(4-Bromophenyl)thiazol-2-amine | Iodine catalyst | nih.gov |

| 4-(4-Bromophenyl)thiazol-2-amine | Chloroacetyl chloride | N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Triethylacetic acid, Ethanol, Reflux | nih.gov |

| Thioureido acid | 2-Bromo-4'-substituted acetophenone | Thiazole derivatives with β-amino acid moiety | 10% Na2CO3, MeOH, Δ | mdpi.com |

Intramolecular Rearrangements and Cyclizations

While direct literature on the intramolecular cyclization of this compound is scarce, the inherent reactivity of its functional groups suggests potential pathways for forming fused heterocyclic systems. The presence of a thiol group and ortho- and para-halogen substituents on the benzene ring sets the stage for cyclization reactions, particularly those catalyzed by transition metals.

One plausible transformation is the intramolecular C-S coupling to form a dibenzothiophene (B1670422) scaffold. Such cyclizations are typically achieved from 2-biphenylthiol precursors, often involving palladium catalysis. okayama-u.ac.jp For this compound, a preliminary intermolecular reaction to form a biaryl intermediate would be necessary. Following this, an intramolecular cyclization could be envisioned.

Furthermore, acid-catalyzed intramolecular cyclizations are a known method for synthesizing certain sulfur- and nitrogen-containing heterocycles. For example, the hydrolysis and subsequent intramolecular cyclocondensation of N-cyano sulfoximines have been used to create thiadiazine 1-oxides. nih.gov While this specific example involves a more complex starting material, it illustrates the principle of using acid catalysis to promote ring closure in sulfur-containing compounds.

The potential for intramolecular cyclization is a promising area for future research on this compound, as it could provide novel and efficient routes to complex, fused heterocyclic systems that are otherwise difficult to access.

Spectroscopic Characterization and Structural Analysis of 4 Bromo 2 Chlorobenzenethiol

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Bromo-2-chlorobenzenethiol, the aromatic protons and the thiol proton will exhibit distinct signals. The aromatic region is expected to show a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature. Based on data for similar compounds like 1-bromo-3-chlorobenzene (B44181), the aromatic protons are expected in the range of 7.0-7.6 ppm. chemicalbook.comspectrabase.comnih.gov The electron-withdrawing effects of the chlorine and bromine atoms will cause the adjacent protons to shift downfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the thiol group (C-S) will be significantly affected, as will the carbons bonded to the chlorine (C-Cl) and bromine (C-Br) atoms. The chemical shifts for carbons in halogenated benzenes typically appear in the range of 110-140 ppm. The "heavy atom effect" of bromine can cause the signal for the carbon it is attached to (ipso-carbon) to be shifted upfield more than what would be predicted based on electronegativity alone. stackexchange.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| H-3 | 7.2 - 7.4 | - |

| H-5 | 7.0 - 7.2 | - |

| H-6 | 7.4 - 7.6 | - |

| SH | 3.0 - 4.0 (broad) | - |

| C-1 (C-S) | - | 130 - 135 |

| C-2 (C-Cl) | - | 132 - 137 |

| C-3 | - | 128 - 132 |

| C-4 (C-Br) | - | 118 - 123 |

| C-5 | - | 130 - 134 |

| C-6 | - | 126 - 130 |

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are often complementary. spectroscopyonline.comthermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A weak absorption band for the S-H stretching vibration is anticipated in the region of 2550-2600 cm⁻¹. ijcrt.orgresearchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is expected to be found in the 600-800 cm⁻¹ range. rsc.org The C-Cl and C-Br stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹ and 700 cm⁻¹ respectively. researchgate.net

Raman Spectroscopy: The Raman spectrum will also show characteristic peaks. Aromatic ring vibrations often produce strong Raman signals. The S-H stretch, while weak in the IR, can sometimes be more readily observed in the Raman spectrum. The C-S, C-Cl, and C-Br bonds are also expected to give rise to distinct Raman signals. For substituted thiophenols, C-S stretching can be observed around 648 cm⁻¹. rsc.org

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) Note: These are estimated values based on characteristic group frequencies and data from similar compounds.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| S-H Stretch | 2550 - 2600 (weak) | 2550 - 2600 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-S Stretch | 600 - 800 | 600 - 800 |

| C-Cl Stretch | 650 - 800 | 650 - 800 |

| C-Br Stretch | 500 - 700 | 500 - 700 |

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info This results in a distinctive pattern for the molecular ion (M⁺) with peaks at M, M+2, and M+4. The relative intensities of these peaks can be used to confirm the presence of one bromine and one chlorine atom. youtube.com

Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms or the thiol group. acs.orglibretexts.org The fragmentation of this compound could proceed through the loss of a bromine radical (·Br), a chlorine radical (·Cl), or a sulfhydryl radical (·SH).

Interactive Data Table: Predicted Mass Spectrometry Data Molecular Formula: C₆H₄BrClS Exact Mass: 221.89 g/mol

| Ion | Predicted m/z (most abundant isotopes) | Description |

| [M]⁺ | 222 (C₆H₄⁷⁹Br³⁵ClS) | Molecular ion |

| [M+2]⁺ | 224 (C₆H₄⁸¹Br³⁵ClS / C₆H₄⁷⁹Br³⁷ClS) | Isotope peak |

| [M+4]⁺ | 226 (C₆H₄⁸¹Br³⁷ClS) | Isotope peak |

| [M-Br]⁺ | 143 (C₆H₄³⁵ClS) | Loss of Bromine |

| [M-Cl]⁺ | 187 (C₆H₄⁷⁹BrS) | Loss of Chlorine |

| [M-SH]⁺ | 189 (C₆H₃⁷⁹Br³⁵Cl) | Loss of Sulfhydryl radical |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov A successful single-crystal XRD analysis of this compound would provide a wealth of structural information.

If suitable crystals can be grown, XRD analysis would yield precise bond lengths, bond angles, and torsion angles. mdpi.com This would confirm the substitution pattern on the benzene ring and reveal the conformation of the thiol group relative to the ring. Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the thiol group or halogen bonding. researchgate.netnih.gov The solid-state structure of related thiophenols has been investigated, providing a basis for understanding the potential packing motifs. researchgate.net

Interactive Data Table: Potential X-ray Diffraction Findings Note: This is a projection of the type of data that would be obtained from a successful X-ray diffraction experiment.

| Structural Parameter | Information Gained |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise 3D position of each atom in the molecule. |

| Bond Lengths (e.g., C-S, C-Br, C-Cl, S-H) | Accurate measurement of the distances between bonded atoms. |

| Bond Angles (e.g., C-C-C, C-S-H) | Accurate measurement of the angles between bonds. |

| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, and van der Waals forces that dictate the crystal packing. |

Computational and Theoretical Investigations of 4 Bromo 2 Chlorobenzenethiol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like 4-bromo-2-chlorobenzenethiol. Methodologies such as B3LYP, often paired with basis sets like 6-31G* or 6-311++G**, are standard for optimizing molecular geometry and predicting a variety of molecular properties researchgate.netresearchgate.net. For instance, DFT calculations have been successfully used to study the geometry, electronic properties, and vibrational frequencies of related Schiff bases derived from substituted aminobenzenethiols researchgate.net.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity irjweb.commaterialsciencejournal.org. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule irjweb.com.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, which are the most electron-rich parts of the molecule. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing halogen substituents. The presence of both bromine and chlorine atoms, which are electronegative, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzenethiol. DFT calculations are instrumental in quantifying these energies and visualizing the orbital distributions researchgate.netscispace.com.

The table below shows reactivity descriptors derived from HOMO-LUMO energies for related compounds, which helps in understanding the electronic effects of the substituents.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Note |

|---|---|---|---|---|

| Benzenethiol | -6.31 | -0.85 | 5.46 | Calculated values for comparison. |

| 4-Chlorobenzenethiol | -6.42 | -1.12 | 5.30 | Electron-withdrawing Cl lowers orbital energies. |

| 4-Bromobenzenethiol | -6.39 | -1.15 | 5.24 | Electron-withdrawing Br lowers orbital energies. |

| This compound | Predicted lower than analogs | Predicted lower than analogs | Predicted to be smallest among analogs | Combined electron-withdrawing effects of Cl and Br are expected to further lower orbital energies and decrease the gap, enhancing reactivity. |

Note: The values for benzenethiol, 4-chlorobenzenethiol, and 4-bromobenzenethiol are representative values from DFT calculations found in the literature for comparative purposes. The values for this compound are predicted trends.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents irjweb.commaterialsciencejournal.org. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) researchgate.netirjweb.com.

For this compound, an MEP map would reveal several key features:

Negative Potential: The most negative potential is expected to be localized around the sulfur atom due to its lone pairs of electrons, making it a primary site for electrophilic attack or coordination to metals. The electronegative chlorine and bromine atoms would also create regions of negative potential.

Positive Potential: A region of positive potential would be found on the hydrogen atom of the thiol group (-SH), highlighting its acidic nature and susceptibility to deprotonation.

Aromatic Ring: The benzene (B151609) ring would display a complex potential distribution, influenced by the competing effects of the electron-donating thiol group and the electron-withdrawing halogen substituents.

This analysis is crucial for understanding intermolecular interactions and predicting sites of reaction. For example, in the formation of Schiff bases from 2-amino-4-chlorobenzenethiol (B107409), MEP analysis helps to identify the nucleophilic amino group and other reactive centers researchgate.net.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathways. DFT calculations are frequently used to model reactions involving thiols, such as their oxidation or participation in nucleophilic substitutions beilstein-journals.orgmdpi.com.

For instance, this compound can undergo S-methylation to form 1-bromo-2-chloro-4-(methylthio)benzene, a key intermediate in the synthesis of more complex molecules acs.org. Computational modeling of this S-alkylation reaction would involve calculating the structures and energies of the reactants (thiolate anion and methylating agent), the transition state, and the final product to understand the reaction kinetics and thermodynamics.

The transition state (TS) is the highest energy point along the reaction coordinate, representing the critical barrier that must be overcome for a reaction to proceed. Locating the TS and calculating its energy (the activation energy) is a primary goal of mechanistic studies thieme-connect.de. Computational methods can precisely characterize the geometry of a TS and confirm it by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and rate. For reactions involving this compound, such as its nucleophilic attack on an electrophile, DFT calculations could be used to compare different possible pathways and identify the one with the lowest activation barrier beilstein-journals.org.

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms nih.gov. Computational models can account for solvent effects through two main approaches: implicit and explicit solvation models.

Implicit Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent researchgate.net. They have been shown to be crucial for accurately predicting properties like pKa researchgate.nettandfonline.com.

Explicit Models: This approach involves including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can capture specific short-range interactions like hydrogen bonding, which can be critical in some mechanisms.

For reactions of this compound, particularly those involving charged intermediates or transition states, the choice of solvent is critical. Polar aprotic solvents like DMSO or DMF are known to enhance the rates of nucleophilic substitution reactions by stabilizing charged transition states . Computational studies incorporating solvent models can quantify this stabilization and provide a more accurate picture of the reaction in solution.

Prediction of Chemical Properties and Reactivity Descriptors (e.g., pKa Estimation)

One of the significant successes of computational chemistry is the prediction of physicochemical properties. The acidity of the thiol group, represented by its pKa value, is a key property that dictates the behavior of this compound in different chemical environments tandfonline.com. At a pH above its pKa, the molecule will exist predominantly as the thiolate anion, a much stronger nucleophile.

Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution nih.govresearchgate.net. These calculations typically employ a thermodynamic cycle and must include solvent effects for accuracy tandfonline.com. Studies on a wide range of thiols have shown that DFT calculations (e.g., B3LYP/6-31+G*) combined with a continuum solvent model can provide pKa estimates that correlate well with experimental values researchgate.nettandfonline.com.

The acidity of this compound is influenced by the electron-withdrawing inductive and resonance effects of the bromine and chlorine substituents. These groups stabilize the resulting thiolate anion, thereby increasing the acidity of the thiol (i.e., lowering its pKa) compared to unsubstituted benzenethiol.

The table below presents experimental pKa values for related benzenethiols, illustrating the impact of halogen substituents.

| Compound | Experimental pKa | Reference |

|---|---|---|

| Benzenethiol | 6.52 | researchgate.nettandfonline.com |

| 3-Chlorobenzenethiol | 5.78 | tandfonline.com |

| 4-Chlorobenzenethiol | 6.14 | researchgate.nettandfonline.com |

| 4-Bromobenzenethiol | 6.02 | researchgate.nettandfonline.comcdnsciencepub.com |

| This compound | Predicted < 6.0 |

Note: The pKa for this compound is predicted based on the additive electron-withdrawing effects of the chloro and bromo substituents, which would be expected to make it more acidic than the monosubstituted analogs.

Applications of 4 Bromo 2 Chlorobenzenethiol in Advanced Organic Synthesis and Materials Science

Analytical Chemistry Applications (e.g., Chromatographic Standards)

In the realm of analytical chemistry, the utility of a compound is often determined by its purity, stability, and unique structural characteristics that allow for its reliable detection and quantification. 4-Bromo-2-chlorobenzenethiol, with its distinct substitution pattern on the benzene (B151609) ring, serves as a valuable reference material and standard in various analytical techniques, particularly in chromatography.

The primary application of this compound in analytical chemistry is as a chromatographic standard. Its stable, crystalline nature and well-defined molecular weight make it an ideal candidate for the calibration of analytical instruments and the validation of new analytical methods. In techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), reference standards are crucial for the accurate identification and quantification of analytes in a sample.

While specific, widespread applications of this compound as a standalone analytical standard are not extensively documented in publicly available research, its structural similarity to other halogenated phenols and thiophenols that are used as reference materials suggests its suitability for such purposes. For instance, related compounds like 4-Bromo-2-chlorophenol are analyzed using reverse-phase HPLC methods, indicating that similar chromatographic conditions could be employed for this compound. sielc.comlgcstandards.com The determination of reaction yields for 2-Bromo-4-chlorobenzenethiol using gas chromatography further supports the applicability of this technique. lookchem.com

The presence of bromine and chlorine atoms provides a unique mass spectrometric signature, making it a useful internal standard in GC-MS or LC-MS analysis for the quantification of other halogenated organic compounds. Its thiol group also allows for derivatization, potentially enhancing its detectability in various chromatographic systems. A related compound, 4-Amino-2-bromo-5-chlorobenzene-1-thiol, is noted for its use as a reference standard in pharmaceutical research, highlighting the role of substituted bromochlorobenzene derivatives in analytical applications.

Below is a table summarizing the potential chromatographic methods and typical parameters that would be relevant for the analysis of this compound, based on established methods for similar compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Typical Column | Reverse-Phase (e.g., C18, C8) | Non-polar or medium-polarity capillary column (e.g., DB-5, DB-17) |

| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water or Methanol/Water gradients | Helium or Nitrogen |

| Detector | UV-Vis (at a wavelength determined by its absorbance maximum), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS) |

| Application | Purity assessment, quantification in reaction mixtures, stability studies. | Analysis of volatile derivatives, trace analysis in environmental samples, impurity profiling. |

| Reference | Based on methods for 4-Bromo-2-chlorophenol sielc.com | Based on general methods for halothiophenols and analysis of 2-Bromo-4-chlorobenzenethiol lookchem.com |

Future Research Directions and Emerging Trends

Novel Catalytic Approaches for 4-Bromo-2-chlorobenzenethiol Transformations

The presence of both a bromine and a chlorine atom on the benzene (B151609) ring of this compound offers a platform for selective catalytic cross-coupling reactions. Future research is anticipated to focus on the development and optimization of catalytic systems that can selectively activate one C-X bond (C-Br or C-Cl) over the other. The differential reactivity of C-Br and C-Cl bonds under specific catalytic conditions is a key area of exploration. nih.govlibretexts.org

Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are expected to be pivotal in the functionalization of this compound. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org Research will likely concentrate on designing ligand-catalyst systems that exhibit high selectivity for the more reactive C-Br bond, allowing for subsequent transformations at the C-Cl position. nih.gov For instance, Sonogashira coupling could be employed to introduce alkyne moieties at the 4-position, followed by a different catalytic reaction at the 2-position. researchgate.netwikipedia.orgorganic-chemistry.org

Furthermore, copper-catalyzed Ullmann-type reactions present another promising avenue for forming C-O, C-S, and C-N bonds. wikipedia.orgorganic-chemistry.orgmdpi.com The development of milder and more efficient Ullmann condensation protocols could enable the synthesis of a diverse range of derivatives from this compound under less harsh conditions. wikipedia.orgnih.gov The general mechanism for these cross-coupling reactions typically involves an oxidative addition, transmetalation, and reductive elimination cycle. youtube.comyoutube.com

A summary of potential catalytic transformations for this compound is presented in the table below.

| Catalytic Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted 2-chlorobenzenethiol |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted 2-chlorobenzenethiol |

| Buchwald-Hartwig Amination | Amine | Amino-substituted 2-chlorobenzenethiol |

| Ullmann Condensation | Alcohol/Thiol/Amine | Ether/Thioether/Amine-substituted 2-chlorobenzenethiol |

Integration with Supramolecular Chemistry and Nanotechnology

The thiol group of this compound provides a strong anchor for its immobilization onto metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs). uri.edursc.orgacs.org This characteristic is fundamental for its integration into nanotechnology. Future research will likely explore the precise control over the structure and properties of SAMs derived from this compound on various nanoparticle surfaces. mdpi.com The presence of halogen atoms is expected to influence the packing and intermolecular interactions within the monolayer through halogen bonding, which can direct the supramolecular assembly. researchgate.net

The functionalization of nanoparticles with this compound could lead to the development of novel sensors and electronic devices. The ability to form well-ordered monolayers is crucial for creating reproducible and reliable surfaces for such applications. rsc.orgmdpi.com The halogen substituents can also serve as reactive sites for further on-surface modifications, allowing for the creation of multifunctional platforms.

In supramolecular chemistry, the potential for this compound to participate in halogen bonding is a significant area of interest. researchgate.net The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on other molecules to form well-defined supramolecular architectures in the solid state. This could be exploited in the design of co-crystals and other complex molecular assemblies with tailored properties.

Exploration of Advanced Functional Materials Derived from this compound

The unique combination of functional groups in this compound makes it an attractive precursor for the synthesis of advanced functional materials, such as conductive polymers and metal-organic frameworks (MOFs).

Polythiophenes are a well-known class of conductive polymers, and the incorporation of substituted thiophene (B33073) units can significantly modulate their electronic and physical properties. nih.govcmu.eduresearchgate.net Future work could involve the transformation of this compound into a thiophene monomer, which could then be polymerized to create novel polythiophene derivatives. The halogen substituents would be expected to influence the polymer's solubility, morphology, and electronic properties. nih.govnih.gov

In the realm of MOFs, this compound could be modified to act as a linker molecule. researchgate.netrsc.orgqtanalytics.inresearchgate.net For instance, the thiol group could be used to anchor the molecule to a metal cluster, while the aromatic ring with its halogen substituents would form the structural backbone of the framework. The presence of halogens within the pores of the MOF could lead to specific interactions with guest molecules, making these materials promising for applications in gas storage, separation, and catalysis. Thiol-functionalized MOFs have also been explored for applications such as mercury removal. rsc.org

Computational Design and Predictive Modeling for Enhanced Reactivity

Computational chemistry and predictive modeling are poised to play a crucial role in accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. Such studies can provide valuable insights into the regioselectivity of its reactions and help in the design of experiments.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound. acs.orgacs.orgnih.govmdpi.com By correlating molecular descriptors with observed activities, these models can guide the synthesis of compounds with desired properties while minimizing undesirable effects.

Furthermore, computational modeling can be used to simulate the self-assembly of this compound on surfaces and to predict the structure and stability of the resulting SAMs. These simulations can aid in the rational design of nanostructured materials with specific functionalities. Modeling can also help in understanding the general trends of reactivity and regioselectivity in reactions involving substituted aromatic compounds. mdpi.com

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 4-Bromo-2-chlorobenzenethiol, and how should conflicting spectral data be resolved?

Answer:

- Techniques : Use nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm substituent positions and purity. Infrared (IR) spectroscopy identifies the thiol (-SH) stretch (~2550 cm⁻¹). Mass spectrometry (MS) verifies molecular weight.

- Resolving Conflicts : Cross-validate with X-ray crystallography using programs like SHELXL or SHELXT for structural elucidation. If crystallography is unavailable, density-functional theory (DFT) calculations (e.g., Colle-Salvetti correlation-energy methods ) can predict spectral patterns for comparison.

Advanced: How can DFT modeling address contradictions in experimental reactivity data for this compound?

Answer:

- Methodology : Apply DFT to model reaction pathways, such as nucleophilic substitution at bromine or sulfur-centered reactivity. Use gradient expansions for local kinetic-energy density to predict activation barriers .

- Validation : Compare computed intermediates (e.g., transition states) with experimental kinetic or isotopic labeling data. Adjust basis sets (e.g., B3LYP/6-31G*) to minimize energy discrepancies.

Basic: What safety protocols are critical when handling this compound in synthetic workflows?

Answer:

- First Aid : Immediate eye flushing (15 minutes) and skin washing with soap/water, as per SDS guidelines . Use fume hoods and PPE (gloves, goggles).

- Storage : Store in airtight containers at 0–6°C to prevent decomposition . Avoid exposure to oxidizing agents due to thiol group reactivity.

Advanced: How can crystallographic software resolve ambiguities in the crystal structure of this compound derivatives?

Answer:

- Workflow : Use SHELXL for refinement of X-ray data, incorporating anisotropic displacement parameters for heavy atoms (Br, Cl). For ambiguous space groups, employ SHELXT’s automated structure determination .

- Visualization : Generate ORTEP-3 diagrams to assess bond angles and torsional strain. Compare with WinGX-processed data to validate symmetry operations.

Basic: What synthetic routes are reported for this compound, and how can purity be optimized?

Answer:

- Routes : Thiolation of 4-bromo-2-chlorobenzene via SNAr with thiourea, followed by acidic hydrolysis. Alternatively, reduce disulfide precursors with LiAlH4.

- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate the thiol. Monitor by TLC (Rf ~0.3 in 7:3 hexane/EtOAc). Confirm purity via HPLC (>98%) .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

Answer:

- Steric Analysis : The ortho-chloro group creates steric hindrance, favoring coupling at the para-bromine position. Use DFT to calculate Mulliken charges; bromine’s higher electronegativity directs metal-catalyzed reactions (e.g., Suzuki-Miyaura) .

- Experimental Validation : Compare Pd-catalyzed coupling yields with/without directing groups. Characterize products via ¹H NMR and X-ray diffraction .

Basic: What computational tools are suitable for predicting the solubility and stability of this compound?

Answer:

- Solubility : Use COSMO-RS (Conductor-like Screening Model) to predict solubility in organic solvents (e.g., DCM, THF).

- Stability : Perform thermogravimetric analysis (TGA) and compare with DFT-calculated bond dissociation energies (BDEs) for S-H and C-Br bonds .

Advanced: How can researchers mitigate sulfur oxidation during prolonged storage of this compound?

Answer:

- Preventive Measures : Add stabilizers (e.g., BHT) to inhibit radical-mediated oxidation. Store under inert gas (N₂/Ar) at low temperatures (0°C) .

- Monitoring : Track oxidation via IR (loss of S-H peak) and LC-MS for disulfide byproducts.

Basic: What are the key challenges in synthesizing this compound derivatives for medicinal chemistry studies?

Answer:

- Challenges : Thiol group acidity (pKa ~6.5) necessitates pH control during reactions. Competing side reactions (e.g., disulfide formation) require strict anhydrous conditions.

- Solutions : Use silyl-protected thiols (e.g., TMS-SH) during synthesis, followed by deprotection with fluoride .

Advanced: How does the electronic environment of this compound influence its coordination chemistry with transition metals?

Answer:

- DFT Insights : Calculate frontier molecular orbitals (HOMO/LUMO) to predict ligand-metal charge transfer. The thiolate form (deprotonated) acts as a stronger σ-donor, favoring octahedral complexes with Co(II) or Ni(II).

- Experimental Validation : Characterize complexes via X-ray crystallography and cyclic voltammetry to assess redox activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.